![molecular formula C21H18N2O5 B11933712 (2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)
(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UBP141 is a compound known for its role as a GluN2C/2D-preferring receptor antagonist. It has a molecular formula of C21H18N2O5 and a molecular weight of 378.38 g/mol . This compound is particularly significant in the field of neuroscience due to its ability to selectively inhibit certain subtypes of NMDA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions
UBP141 is synthesized through a series of chemical reactions involving piperazine-2,3-dicarboxylic acid derivatives. The synthesis typically involves the following steps :
Formation of the piperazine ring: This is achieved by reacting appropriate starting materials under controlled conditions.
Substitution reactions: Various substituents are introduced to the piperazine ring to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
While specific industrial production methods for UBP141 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce UBP141 in bulk quantities.
化学反応の分析
Types of Reactions
UBP141 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Oxidation reactions: May involve oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the functional groups present in UBP141.
科学的研究の応用
UBP141 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology :
Neuroscience: Used to study the role of NMDA receptors in synaptic transmission and plasticity. It helps in understanding the mechanisms underlying various neurological disorders.
Pharmacology: Employed in the development of new therapeutic agents targeting NMDA receptors. It aids in the design of drugs for conditions such as epilepsy, schizophrenia, and neurodegenerative diseases.
Biology: Utilized in research on cellular signaling pathways and receptor-ligand interactions.
作用機序
UBP141 exerts its effects by selectively inhibiting the GluN2C and GluN2D subunits of NMDA receptors . These receptors are ionotropic glutamate receptors that play a key role in excitatory synaptic transmission. By blocking these subunits, UBP141 reduces the excitatory signaling mediated by NMDA receptors, which can help in mitigating conditions associated with excessive neuronal excitation .
類似化合物との比較
Similar Compounds
Phencyclidine (PCP): Another NMDA receptor antagonist, but with a broader range of action and higher potential for side effects.
Memantine: A non-competitive NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness of UBP141
UBP141 is unique due to its selectivity for the GluN2C and GluN2D subunits of NMDA receptors . This selectivity allows for more targeted research and potential therapeutic applications with fewer side effects compared to broader-spectrum NMDA receptor antagonists.
特性
分子式 |
C21H18N2O5 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
(2R,3S)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1 |
InChIキー |
VVUAQPXBYDYTDF-ZWKOTPCHSA-N |
異性体SMILES |
C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
正規SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


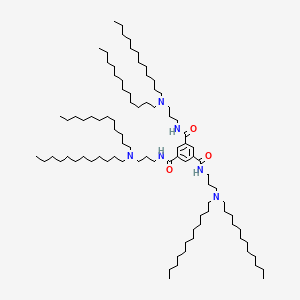
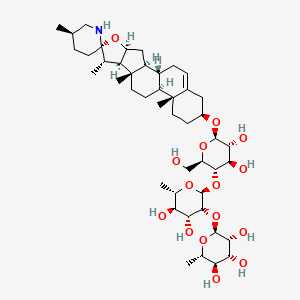

![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)

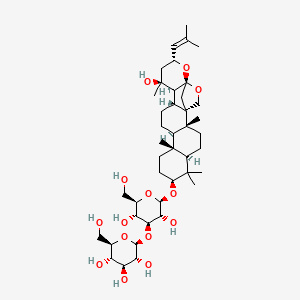
![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)
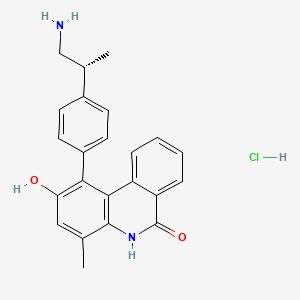
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)

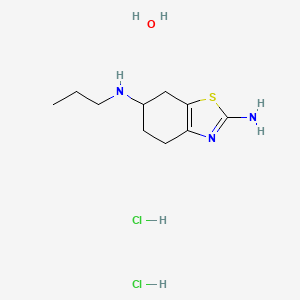
![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
